![molecular formula C22H19F2N5O3 B2469607 N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea CAS No. 951616-45-8](/img/structure/B2469607.png)

N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

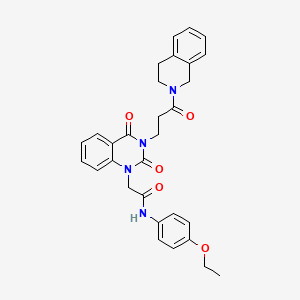

N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea, also known as CMPOU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPOU is a urea derivative and has a molecular formula of C22H18ClN3O2.

Scientific Research Applications

Urea Derivatives and Plant Morphogenesis

Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and others, have shown positive regulation of cell division and differentiation in plants. They exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies. Recent research has identified new urea derivatives that specifically enhance adventitious root formation, contributing to insights into their biological activity and mode of action (Ricci & Bertoletti, 2009).

Heterocycle Synthesis from Ureas

The synthesis of heterocycles, such as 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from reactions involving certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride, showcases the structural diversity and potential of urea derivatives in creating new chemical entities. These reactions have strict structural requirements, with the aryl group containing deactivating substituents for successful synthesis (Chupp, Dahm & Leschinsky, 1975).

Synthesis of Antioxidant Derivatives

The synthesis of compounds with antioxidant activity has been achieved using urea derivatives. For example, the condensation of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions, led to the creation of compounds screened for their antioxidant properties. This research highlights the potential of urea derivatives in developing new antioxidants (George, Sabitha, Kumar & Ravi, 2010).

Antifungal Applications

Urea derivatives have also been explored for their antifungal properties. Compounds like N(1)- and N(3)-(4-fluorophenyl) ureas, when reacted with specific reagents, yielded derivatives that exhibited fungitoxic action against certain fungi, indicating their potential in developing new antifungal agents (Mishra, Singh & Wahab, 2000).

Ureas in Medicinal Chemistry

In the field of medicinal chemistry, urea derivatives have been synthesized for various biological activities. For instance, derivatives like N-mesityl-N'-(3-methylphenyl)urea showed enzyme inhibition and anticancer activities, highlighting their potential in drug discovery and therapeutic applications (Mustafa, Perveen & Khan, 2014).

properties

IUPAC Name |

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N5O3/c1-2-27-12-18-20(26-27)21(31)29(11-14-3-5-15(23)6-4-14)22(32)28(18)13-19(30)25-17-9-7-16(24)8-10-17/h3-10,12H,2,11,13H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKWJHKZCVWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)

![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)